1-(4-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one
Description
This compound is a fluorinated indole derivative bearing a pinacol boronate ester group at the 7-position and a 2,2-dimethylpropan-1-one (pivaloyl) substituent at the 1-position of the indole ring. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . The bulky pivaloyl group may confer steric protection, improving stability against hydrolysis or undesired side reactions.
Properties
Molecular Formula |
C19H25BFNO3 |
|---|---|
Molecular Weight |
345.2 g/mol |
IUPAC Name |
1-[4-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C19H25BFNO3/c1-17(2,3)16(23)22-11-10-12-14(21)9-8-13(15(12)22)20-24-18(4,5)19(6,7)25-20/h8-11H,1-7H3 |
InChI Key |
LTMBUDQDJZEXAS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(C=C2)F)C=CN3C(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Borylation of Fluorinated Indole
The key step is the selective borylation of the indole ring at the 7-position, which is ortho to the fluorine substituent. This is commonly achieved via palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron as the boron source.
| Parameter | Details |
|---|---|
| Substrate | 4-Fluoro-7-bromo-1H-indole or 4-fluoro-1H-indole (with suitable leaving group) |
| Boron Source | Bis(pinacolato)diboron (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) |
| Catalyst | Pd(dppf)Cl2 (Palladium(II) dichloride complex with 1,1'-bis(diphenylphosphino)ferrocene) |
| Base | Potassium acetate (KOAc) |
| Solvent | 1,4-Dioxane, sometimes with DMF or dichloromethane as co-solvent |
| Temperature | 80–100 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
| Reaction Time | Overnight (12–18 hours) |
| Workup | Filtration through Celite, solvent removal, flash chromatography purification |
| Yield | Typically 70–85% |
- A mixture of 5-bromo-2-fluoro-benzonitrile, bis(pinacolato)diboron, and potassium acetate in dioxane/DMF is degassed and treated with Pd(dppf)Cl2 catalyst. The sealed tube is heated at 100 °C overnight. After cooling, the mixture is filtered, concentrated, and purified by silica gel chromatography to afford the boronate ester intermediate in 72–81% yield.
N-Acylation of Indole Nitrogen
The N-substitution with the 2,2-dimethylpropanoyl group can be achieved by reacting the borylated indole with an appropriate acyl chloride or anhydride under basic or catalytic conditions.
| Parameter | Details |
|---|---|
| Substrate | 4-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
| Acylating Agent | 2,2-Dimethylpropanoyl chloride (pivaloyl chloride) or equivalent |
| Base | Triethylamine or pyridine |
| Solvent | Dichloromethane or other aprotic solvent |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1–4 hours |
| Workup | Aqueous quench, extraction, drying, and purification |
| Yield | Moderate to good (dependent on conditions) |
Representative Data Table of Preparation Steps
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pd-catalyzed borylation | 4-fluoro-7-bromoindole, bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, dioxane, 100 °C, inert atmosphere, overnight | 72–81 | High regioselectivity at 7-position |
| 2 | N-acylation | Boronate ester intermediate, pivaloyl chloride, triethylamine, DCM, 0 °C to RT, 2 h | 60–80 | Mild conditions preserve boronate ester |
Research Findings and Notes
- The palladium-catalyzed borylation is highly efficient for installing the boronate ester on the fluorinated indole ring, with potassium acetate serving as a mild base that promotes the reaction without degrading sensitive groups.
- The boronate ester group is stable under the mild N-acylation conditions, allowing for sequential functionalization without protection/deprotection steps.
- Microwave-assisted borylation and coupling reactions have been reported to reduce reaction times significantly, though yields may vary depending on substrate and catalyst loading.
- Purification is typically achieved by flash chromatography using gradients of ethyl acetate and hexanes, ensuring high purity of the final compound.
- The compound’s boronate ester functionality enables further cross-coupling reactions, making it a valuable intermediate in medicinal chemistry and material science.
Chemical Reactions Analysis
1-(4-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The boronic ester group can undergo nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, to form carbon-carbon bonds with various aryl or vinyl halides.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe in biological studies to investigate the role of specific molecular pathways or targets.
Catalysis: The boronic ester group can act as a ligand in catalytic processes, enhancing the efficiency of various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols or other nucleophiles, making it useful in enzyme inhibition or as a molecular probe. The fluorinated indole moiety can interact with various biological targets, potentially modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural Analogues of Boronate-Containing Indoles
7-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS 1449581-03-6)
- Structural Differences : The boronate ester is at position 4 instead of 7, and a methyl group replaces the pivaloyl moiety at position 1.
- However, the fluorine at position 7 (vs. 4 in the target compound) may alter electronic effects on the boronate .
- Applications : Marketed as a building block for kinase inhibitors, highlighting the pharmacological relevance of fluorinated indole-boronate hybrids .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- Synthesis : Prepared via Pd-catalyzed Miyaura borylation of 5-bromoindole, a method applicable to the target compound’s synthesis .
- Key Contrasts : Lacks fluorine and pivaloyl substituents. Simpler structure but less tailored for targeted drug design due to fewer functional handles .
Functional Group Variations
1-(5-Chloro-2-(4-fluorobenzoyl)-1H-indol-3-yl)-2,2-dimethylpropan-1-one
- Structural Features : Shares the pivaloyl group but at position 3. Contains a 4-fluorobenzoyl group at position 2 and a chloro substituent at position 4.
- Relevance : Demonstrates the versatility of pivaloyl-substituted indoles in medicinal chemistry, though the boronate group’s absence limits utility in cross-coupling .
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one (CAS 2126952-65-4)
- Core Differences : Boronate is attached to a phenyl ring rather than an indole. The propan-1-one group is structurally simpler than pivaloyl.
- Applications : Used in materials science and as a Suzuki coupling precursor, suggesting broader applicability of boronate-ketone hybrids beyond indole systems .
Comparative Analysis of Key Properties
Biological Activity
The compound 1-(4-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one (CAS: 2390149-17-2) is a boron-containing indole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 345.22 g/mol. The structure features a fluorinated indole core linked to a dioxaborolane moiety, which is known for its role in enhancing biological activity through various mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Targets : The indole structure is often associated with the inhibition of various proteins involved in cancer progression. Compounds similar to this one have shown promise as inhibitors of BET (bromodomain and extraterminal domain) proteins, which are critical in regulating gene expression related to oncogenesis .
- Antitumor Activity : Preliminary studies suggest that derivatives containing the indole moiety exhibit significant antitumor effects. For instance, compounds with similar structures have demonstrated potent inhibition of cell growth in acute leukemia cell lines with low nanomolar IC50 values .
- Pharmacokinetics : The incorporation of the dioxaborolane group may enhance the compound's stability and bioavailability. This is crucial for oral administration and effective therapeutic outcomes in vivo .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Compound | Target | IC50 (nM) | Effect |
|---|---|---|---|
| 1 | BET proteins | 6 - 36 | High potency in acute leukemia cell lines |
| 2 | Tumor growth inhibition | <10 | Significant reduction in tumor size in xenograft models |
| 3 | Cell cycle regulation | <50 | Induces apoptosis in cancer cells |
Case Studies
Several studies have explored the biological activity of compounds related to this indole derivative:
- Study on Antitumor Activity : A study published in Nature demonstrated that a related compound effectively inhibited tumor growth in mouse models of acute leukemia. The study reported that the compound achieved drug concentrations sufficient for therapeutic effects within hours after administration .
- Pharmacokinetic Evaluations : Research evaluating the pharmacokinetics showed that compounds similar to this one had favorable absorption and distribution characteristics when administered orally to animal models. This suggests potential for clinical applications in oncology .
- Binding Affinity Studies : Comparative binding affinity studies indicated that modifications on the indole structure could significantly enhance interactions with target proteins involved in cancer pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
